molecular formula C15H10FNO B5431593 N-(3-fluorophenyl)-3-phenyl-2-propynamide

N-(3-fluorophenyl)-3-phenyl-2-propynamide

Cat. No. B5431593
M. Wt: 239.24 g/mol
InChI Key: SULCUNWTESHQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3-phenyl-2-propynamide, also known as FPPP, is a synthetic compound that belongs to the class of phenylpropynoic acids. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. FPPP is widely used in scientific research to investigate the role of endocannabinoids in various physiological processes.

Mechanism of Action

N-(3-fluorophenyl)-3-phenyl-2-propynamide is a potent and selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluorophenyl)-3-phenyl-2-propynamide in lab experiments is its potency and selectivity for FAAH, which allows for precise manipulation of endocannabinoid levels in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.

Future Directions

There are several promising future directions for research on N-(3-fluorophenyl)-3-phenyl-2-propynamide and its role in endocannabinoid signaling. One area of interest is the potential therapeutic applications of this compound in various disease states, including pain, inflammation, anxiety, depression, and addiction. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used to further elucidate the role of endocannabinoids in physiological processes. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective dosing regimens for therapeutic use.

Synthesis Methods

N-(3-fluorophenyl)-3-phenyl-2-propynamide can be synthesized via a multi-step process that involves the reaction of 3-fluorobenzaldehyde with phenylacetylene in the presence of a palladium catalyst to form 3-(3-fluorophenyl)prop-2-en-1-ol. This intermediate is then converted to this compound by reaction with propionyl chloride in the presence of triethylamine.

Scientific Research Applications

N-(3-fluorophenyl)-3-phenyl-2-propynamide has been extensively used in scientific research to investigate the role of endocannabinoids in various physiological processes, including pain, inflammation, anxiety, depression, and addiction. This compound has been shown to increase levels of endocannabinoids in the brain, which can have therapeutic effects in various disease states.

properties

IUPAC Name

N-(3-fluorophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULCUNWTESHQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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